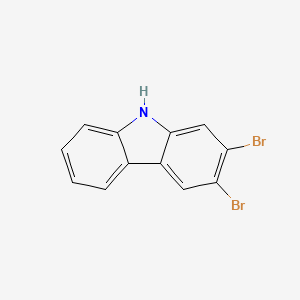

2,3-dibromo-9H-carbazole

Description

2,3-Dibromo-9H-carbazole (CAS: 1356059-56-7) is a halogenated carbazole derivative with bromine substituents at the 2- and 3-positions of the carbazole core. The bromination pattern in this compound distinguishes it from other positional isomers (e.g., 3,6-dibromo or 2,7-dibromo derivatives), influencing its reactivity, solubility, and applications.

- Molecular Weight: Reported as 124.1 g/mol (note: this value conflicts with typical dibromo-carbazole molecular weights, which should be ~327 g/mol; further verification is advised).

- Melting Point: 37.5°C.

- Applications: Intermediate in electronics, pigments, coatings, and pharmaceuticals.

- Solubility: Claimed as water-soluble (uncommon for brominated carbazoles; likely requires clarification).

Properties

IUPAC Name |

2,3-dibromo-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWIWKZZWKIBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Followed by Deoxygenation

This two-step method, adapted from the synthesis of 2,7-dibromo-9H-carbazole, can be modified for 2,3-dibromination:

-

Step 1: Nitration

-

Step 2: Deoxygenation and Cyclization

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While primarily used for 3,6-dibromo derivatives, this method can be tailored for 2,3-dibromination by selecting appropriate boronic acids:

-

Procedure :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-Catalyzed Bromination | 6-Bromo-tetrahydrocarbazole | CuCl₂·2H₂O, NBS, DMSO | 91% | High regioselectivity, mild conditions | Requires pre-functionalized starting material |

| Silica Gel-Assisted | 9H-Carbazole | NBS, silica gel, DCM | ~95%* | Solvent-free, scalable | Positional control challenging |

| Nitration/Deoxygenation | 4,4′-Dibromobiphenyl | HNO₃, FeCl₃, PPh₃ | 82.5% | Applicable to diverse analogs | Multi-step, high-temperature conditions |

| Suzuki Coupling | This compound | Arylboronic acid, Pd(OAc)₂ | Variable | Enables functionalization | Dependent on pre-synthesized dibromo compound |

*Reported for 3,6-dibromo-9H-carbazole; analogous yield expected for 2,3-isomer under optimized conditions.

Key Research Findings

-

Regioselectivity Control : The position of bromination is highly sensitive to reaction conditions. For example, lower temperatures (0–25°C) favor 2,3-dibromination, while higher temperatures (100°C) promote 3,6-dibromination.

-

Catalyst Influence : Copper catalysts enhance reaction efficiency by stabilizing intermediates during aromatization.

-

Scalability : Silica gel-assisted methods are preferable for industrial-scale synthesis due to minimal solvent use.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The carbazole ring can be oxidized to form various derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the parent carbazole compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted carbazole derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carbazole-quinones and other oxidized derivatives.

Reduction Reactions: The major product is 9H-carbazole.

Scientific Research Applications

Chemical Properties and Structure

2,3-Dibromo-9H-carbazole is a dibromo-substituted derivative of carbazole, characterized by bromine atoms at the 2 and 3 positions of the carbazole ring. This substitution enhances its reactivity and potential for further functionalization, making it a valuable building block in organic synthesis. Its molecular structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Organic Electronics

This compound is utilized as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties enable it to be integrated into devices that require efficient charge transport and light emission. For instance, it can be polymerized to form conducting polymers used in organic field-effect transistors (OFETs) and photovoltaic devices.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications. Carbazole derivatives, including this compound, have been studied for their anti-cancer properties. Research has shown that certain carbazole derivatives exhibit significant antiproliferative effects against various cancer cell lines by inhibiting topoisomerases, enzymes crucial for DNA replication .

Case Study: Anticancer Activity

- A study evaluated the antiproliferative effects of several carbazole derivatives, revealing that compounds with similar structures to this compound showed IC50 values below 1 µM against cancer cell lines like HCT-116 and MCF-7 .

Neuroprotective Agents

Recent research indicates that carbazole derivatives may have neuroprotective effects. For example, derivatives of this compound have been investigated for their ability to protect neurons from apoptosis in models of neurodegenerative diseases . The compound's ability to stabilize mitochondrial function suggests potential applications in treating conditions like Alzheimer's disease.

Case Study: Neuroprotection

- A derivative known as P7C3 demonstrated significant neuroprotective effects by increasing the survival rate of newborn hippocampal neurons in mice models . This highlights the therapeutic potential of carbazole derivatives in neurodegenerative conditions.

Catalysis

This compound acts as a catalyst or catalyst precursor in various organic transformations. Its reactivity can facilitate processes such as cross-coupling reactions, which are vital for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 2,3-dibromo-9H-carbazole depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through the conjugated system of the carbazole ring. In pharmaceuticals, its biological activity is mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituted carbazoles are tailored for specific applications by modifying substituent positions and types. Below is a comparison of 2,3-dibromo-9H-carbazole with other dibromo-carbazole derivatives:

Table 1: Structural Comparison of Dibromo-Carbazoles

Key Observations :

- This may limit its use in optoelectronics but could enhance reactivity in cross-coupling reactions. 3,6-Dibromo: Para-substitution promotes extended π-conjugation, making it suitable for organic semiconductors and light-emitting diodes (OLEDs). 2,7-Dibromo: Symmetric substitution enables polymerization into polycarbazoles for solar cells and transistors.

N-Substituent Effects :

Key Points :

- Alkylation : Common for introducing N-substituents (e.g., uses 1,4-dibromobutane with carbazole under basic conditions).

- Halogen Interactions : Bromine atoms participate in halogen⋯halogen and C–H⋯π interactions, influencing crystal packing (e.g., Br⋯Br contacts at 3.5475 Å in 2,7-dibromo-9-octyl-9H-carbazole).

Table 3: Application Comparison

Highlights :

- Electronics : 2,7-Dibromo derivatives dominate in optoelectronics due to symmetric substitution and ease of polymerization.

- Pharmaceuticals : 3,6-Dibromo derivatives show promise in drug design, with N-benzyl groups enhancing bioavailability.

- Limitations of 2,3-Dibromo: Limited evidence on electronic applications; ortho-bromination may hinder charge transport compared to para isomers.

Biological Activity

2,3-Dibromo-9H-carbazole is a notable compound in the field of medicinal chemistry, recognized for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Overview of this compound

This compound is a brominated derivative of carbazole, a nitrogen-containing heterocyclic compound. The presence of bromine atoms at the 2 and 3 positions significantly alters its chemical properties and biological interactions. This compound has been studied for its roles in pharmaceuticals, organic electronics, and materials science.

Mechanisms of Biological Activity

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Neuroprotective Effects : Research indicates that derivatives of carbazole, including this compound, exhibit neuroprotective properties by stabilizing mitochondrial function and preventing apoptotic cell death in neuronal models . For instance, the P7C3 class of compounds has shown efficacy in protecting neurons from degeneration in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS) by enhancing survival rates of newborn hippocampal neurons .

- Antitumor Activity : Studies have demonstrated that carbazole derivatives have significant cytotoxic effects against various cancer cell lines. For example, certain N-substituted carbazoles exhibit strong inhibitory activities against cancer cell lines such as HL-60 and MCF-7 with IC50 values as low as 0.51 μM . The structural variations introduced by bromination play a crucial role in enhancing these effects.

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity. In comparative studies, it showed potent activity against Gram-positive bacteria like Bacillus subtilis, outperforming conventional antibiotics such as amoxicillin .

Comparative Analysis with Related Compounds

The unique positioning of bromine atoms in this compound allows for distinct reactivity compared to other dibromo-substituted carbazoles:

| Compound | Position of Bromine | Notable Activity |

|---|---|---|

| This compound | 2 and 3 | Neuroprotective, Antitumor |

| 2,7-Dibromo-9H-Carbazole | 2 and 7 | Less neuroprotective than 2,3 variant |

| 3,6-Dibromo-9H-Carbazole | 3 and 6 | Enhanced electronic properties |

This table illustrates how the positioning of bromine affects the biological and physical properties of carbazole derivatives.

Case Studies

- Neuroprotection in Animal Models : In a study involving mice treated with neurotoxic agents (MPTP), derivatives similar to this compound were shown to significantly reduce neuronal death and improve motor functions. The treatment led to a quantifiable increase in tyrosine hydroxylase-positive cells in the substantia nigra .

- Antitumor Efficacy : A series of N-substituted carbazoles were synthesized and tested for their antitumor activity. One derivative demonstrated an IC50 value significantly lower than standard chemotherapy agents, highlighting the potential for developing new anticancer therapies .

Q & A

Q. What are the standard synthetic routes for 2,3-dibromo-9H-carbazole, and what factors influence reaction efficiency?

The synthesis typically involves bromination of 9H-carbazole using brominating agents like molecular bromine (Br₂) or dibromobutane in the presence of catalysts such as tetrabutylammonium bromide (TBAB). Key factors include:

- Solvent choice : Toluene or DMSO are common solvents for improving solubility and reaction homogeneity .

- Temperature control : Reactions are often conducted at 45–50°C to balance reaction rate and byproduct formation .

- Catalyst loading : TBAB (5–10 mol%) enhances bromination efficiency by stabilizing intermediates .

- Purification : Recrystallization from ethanol or column chromatography with hexane/DCM mixtures yields high-purity products .

Q. Table 1: Comparative Synthesis Conditions

| Brominating Agent | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-Dibromobutane | Toluene | TBAB | 45 | 89.5 | |

| Br₂ | DMSO | None | 50 | 78–85 |

Advanced Synthesis

Q. How can bromination regioselectivity be controlled during the synthesis of dihalogenated carbazoles?

Regioselectivity at the 2,3-positions is influenced by:

- Steric and electronic effects : Electron-donating groups on the carbazole core direct bromination to specific positions. Computational modeling (e.g., DFT) predicts reactive sites .

- Catalytic systems : TBAB or phase-transfer catalysts favor selective bromination by stabilizing transition states .

- Stepwise halogenation : Sequential bromination with controlled stoichiometry (e.g., 1.5–2.0 equiv. Br₂) minimizes over-halogenation .

Basic Characterization

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- NMR Spectroscopy : ¹H NMR (δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 110–140 ppm for C-Br) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies molecular ions ([M+H]⁺ at m/z 326.9) and isotopic patterns from bromine .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (C-Br ≈ 1.89 Å) and dihedral angles, validated via SHELXL refinement .

Advanced Characterization

Q. How do computational methods like DFT complement experimental data in elucidating the electronic structure of halogenated carbazoles?

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2–3.5 eV for 2,3-dibromo derivatives) and charge distribution, explaining redox behavior in organic electronics .

- Spectroscopic Simulations : IR and UV-Vis spectra simulated using Gaussian software match experimental data, validating halogen-induced bathochromic shifts .

Environmental Behavior

Q. What are the environmental persistence mechanisms of this compound, and how do halogen substituents affect degradation rates?

- Photostability : Bromine substituents reduce UV light absorption (λₘₐₓ ≈ 295–301 nm), slowing photodegradation in aquatic environments .

- Soil Persistence : Halogenation increases hydrophobicity (log Kₒw ≈ 4.5), leading to adsorption onto organic matter and half-lives >120 days .

- Toxicity : Structural similarity to dioxins enables binding to aryl hydrocarbon receptors, requiring ecotoxicity assays (e.g., zebrafish models) .

Data Contradictions

Q. How should researchers address discrepancies in reported reaction yields for alkylation steps of dibromocarbazoles?

- Reproducibility Checks : Verify catalyst purity (e.g., TBAB vs. residual moisture) and inert reaction conditions (argon vs. air) .

- Analytical Validation : Use HPLC or GC-MS to quantify unreacted starting materials and byproducts .

- Mechanistic Studies : Probe alkylation pathways via kinetic isotope effects or Hammett plots to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.